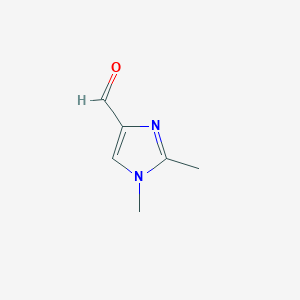

1,2-Dimethyl-1H-imidazole-4-carbaldehyde

説明

“1,2-Dimethyl-1H-imidazole-4-carbaldehyde” is a chemical compound that is used in various applications in organic synthesis, pharmaceuticals, and materials science . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . Another method involves the use of N-heterocyclic carbenes (NHC) as both ligand and organocatalysts .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and an aldehyde group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

“this compound” undergoes various chemical reactions. For instance, it undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines . It also reacts with copper (II) tetraacetate to yield cis - bis (acetato) bis (1,2-dimethylimidazole) copper (II) complex .

Physical And Chemical Properties Analysis

“this compound” is a solid compound . It is highly soluble in water and other polar solvents . Its empirical formula is C6H8N2O , and its molecular weight is 124.14 .

科学的研究の応用

Synthesis of Molecular Frameworks

1,2-Dimethyl-1H-imidazole-4-carbaldehyde has been utilized as a novel synthon for incorporating cationic imidazolium groups into molecular frameworks. This application is demonstrated through a variety of reactions, including Knoevenagel, Wittig, and Schiff base formation, highlighting its versatility in synthetic organic chemistry (Berezin & Achilefu, 2007).

pH-sensitive Spin Probes

In another study, derivatives of this compound were prepared and used for synthesizing pH-sensitive spin probes. This demonstrates its application in creating sensitive tools for biological and chemical analysis (Kirilyuk et al., 2003).

Catalysis and Organic Reactions

This compound has been key in developing copper-catalyzed oxidative coupling reactions. This application underscores its role in facilitating the synthesis of complex organic molecules under mild conditions and with high atom economy (Li et al., 2015).

Fluorescence Sensing

Novel lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives have been synthesized using this compound. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them potential fluorescence sensors for chemical detection (Shi et al., 2015).

Synthesis of Alkaloids

The compound has also played a crucial role in the efficient synthesis of 2-aminoimidazole alkaloids, including oroidin, hymenidin, and ageladine A, demonstrating its importance in natural product synthesis and chemical biology (Ando & Terashima, 2010).

作用機序

The mechanism of action of “1,2-Dimethyl-1H-imidazole-4-carbaldehyde” in chemical reactions often involves the formation of an intermediate compound. For example, in the reaction with an amine, an α-aminoaldehyde intermediate is formed, which then undergoes dehydrative cyclization to form the desired product .

Safety and Hazards

“1,2-Dimethyl-1H-imidazole-4-carbaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals .

特性

IUPAC Name |

1,2-dimethylimidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-6(4-9)3-8(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDHCPCYBLAMKAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chlorophenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2655520.png)

![(R)-tert-Butyl 3-[(2-methylpropyl)amino]piperidine-1-carboxylate](/img/structure/B2655526.png)

![Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2655529.png)

![3-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2655531.png)

![3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655532.png)

![9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2655535.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)